Tefluthrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.02 mg/L at 20 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Mode of Action Studies

Understanding how insecticides like tefluthrin exert their effects on insects is crucial for developing targeted and effective pest control strategies. Scientific research employs tefluthrin to investigate its mode of action, specifically focusing on its interaction with insect nervous systems. Studies have shown that tefluthrin disrupts the normal function of sodium channels in insect nerve cells, leading to uncontrolled nerve impulses, paralysis, and ultimately, death [].

These studies often involve exposing insects to controlled doses of tefluthrin and observing the physiological and behavioral changes that occur. Additionally, researchers may use techniques like electrophysiology to directly measure the effects of tefluthrin on individual nerve cells [].

Environmental Fate and Impact Studies

The widespread use of tefluthrin raises concerns about its potential impact on the environment. Scientific research plays a vital role in assessing these concerns by investigating the environmental fate and impact of tefluthrin.

These studies may involve:

- Persistence: determining how long tefluthrin remains in the environment after application [].

- Degradation: understanding the processes by which tefluthrin breaks down in soil, water, and air [].

- Bioaccumulation: studying the potential for tefluthrin to accumulate in the tissues of organisms through the food chain [].

- Toxicity to non-target organisms: evaluating the effects of tefluthrin on beneficial insects, such as pollinators, and other wildlife [].

Development of Safer Insecticides

The potential environmental and health concerns associated with tefluthrin highlight the need for safer alternatives. Scientific research plays a crucial role in this endeavor by utilizing tefluthrin as a reference point to develop new insecticides with improved safety profiles.

This may involve:

- Structure-activity relationship (SAR) studies: identifying specific molecular features of tefluthrin that contribute to its toxicity and then modifying these features to create new molecules with reduced toxicity [].

- Discovery of novel insecticides with different modes of action: exploring alternative mechanisms for killing insects to reduce the reliance on pyrethroids like tefluthrin [].

Tefluthrin is a synthetic compound classified as a pyrethroid, which is a type of insecticide that mimics the natural insecticide pyrethrin found in Chrysanthemum cinerariifolium. It is primarily used for agricultural pest control, particularly effective against soil-dwelling insects. Tefluthrin's unique properties allow it to vaporize and penetrate soil without binding irreversibly to soil particles, which enhances its efficacy compared to other pyrethroids .

Chemical Structure

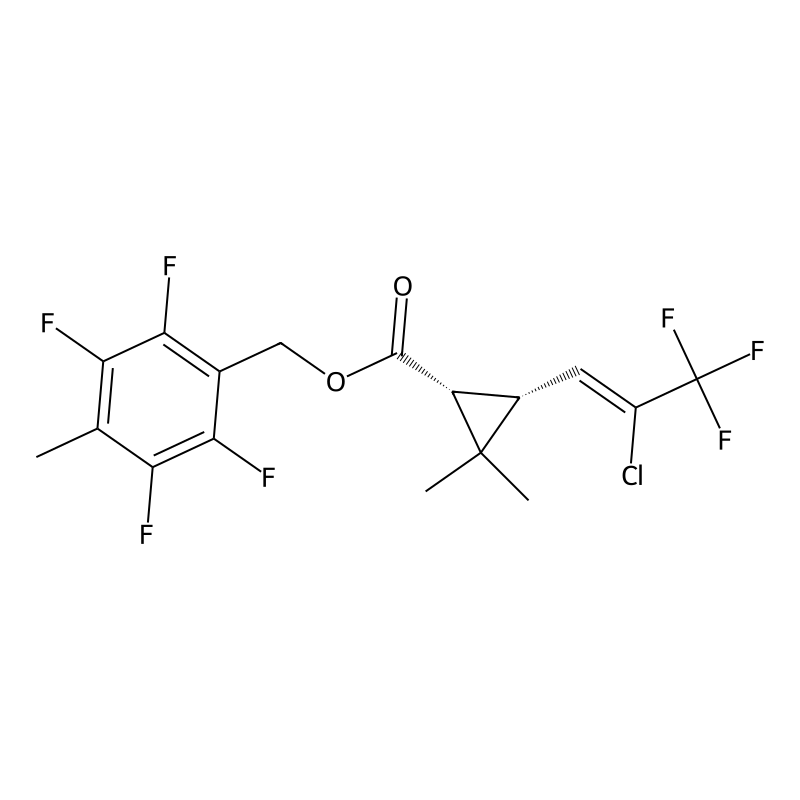

The chemical formula of tefluthrin is C₁₇H₁₄ClF₇O₂, featuring a complex structure that includes fluorinated aromatic rings and an ester functional group. This design contributes to its potency and selectivity in targeting insect nervous systems .

Tefluthrin is considered moderately toxic to humans and other mammals, with an oral LD50 (lethal dose for 50% of the test population) ranging from 114 to 562 mg/kg [, ]. Direct contact or inhalation can cause skin irritation, respiratory problems, and neurological effects []. Tefluthrin is also toxic to some beneficial insects and aquatic organisms []. Exposure to treated crops should be avoided until residues dissipate [].

- Oxidation: The compound can be oxidized at its methyl groups, particularly those on the cyclopropane and tetrafluorobenzene rings, leading to the formation of alcohols and subsequently carboxylic acids.

- Hydrolysis: Hydrolysis occurs at the ester bond, yielding cyhalothrin acid and 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol .

- Vapor-phase Reactions: Tefluthrin reacts with photochemically produced hydroxyl radicals in the atmosphere, which impacts its environmental persistence .

Tefluthrin exhibits significant neurotoxic effects on insects by disrupting normal sodium channel functioning in their nervous systems. It acts as an axonic excitotoxin by binding to voltage-gated sodium channels (specifically the α-subunit), preventing their inactivation and causing prolonged activation. This mechanism leads to hyperexcitability and ultimately death in target pests . Research has shown that tefluthrin is particularly potent against certain sodium channel isoforms in insects compared to mammals, suggesting a selective toxicity profile that minimizes harm to non-target species .

The synthesis of tefluthrin involves the esterification of cyhalothrin acid chloride with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. This process was optimized through various exploratory studies that identified the most effective analogs for pest control applications. The choice of starting materials and reaction conditions has been crucial in developing tefluthrin as a commercially viable product since its introduction in 1987 .

Tefluthrin is primarily used as an insecticide in agriculture, particularly for controlling soil-dwelling pests in crops such as maize. It is formulated as granules or incorporated into seed treatments to enhance its effectiveness . Its ability to vaporize allows it to target pests more effectively without being overly persistent in the environment.

Studies have indicated that tefluthrin can cause significant physiological changes in target organisms. For instance, it has been shown to induce DNA damage and intestinal injury in earthworms exposed to the compound. These findings highlight the potential ecological risks associated with its use and underscore the importance of understanding its interaction with non-target organisms . Furthermore, tefluthrin's effects on ion currents have been documented, revealing its impact on endocrine and neuroendocrine cells .

Tefluthrin belongs to a broader class of pyrethroid insecticides. Here are some similar compounds along with a comparison highlighting tefluthrin's uniqueness:

| Compound Name | Unique Features | Toxicity Profile |

|---|---|---|

| Cypermethrin | Broad-spectrum activity; less effective against soil pests | Moderate toxicity; high mammalian safety |

| Deltamethrin | Greater potency than most pyrethroids | High toxicity; effective against a wide range of insects |

| Permethrin | Commonly used for household pest control | Lower toxicity than tefluthrin; less persistent |

| Lambda-cyhalothrin | Similar structure; used for crop protection | High toxicity; effective against various pests |

| Bifenthrin | Effective against both agricultural and residential pests | Moderate toxicity; less effective on soil-dwelling insects |

Tefluthrin stands out due to its unique ability to vaporize and penetrate soil effectively while maintaining lower binding affinity compared to other pyrethroids. This characteristic allows it to target soil pests more efficiently without significant environmental persistence issues .

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

log Kow = 6.4 at 20 °C

Decomposition

Melting Point

Off-white; MP: 39-43 °C /Technical/

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Both type I and type II esters modify the gating kinetics of sodium channels involved in the inward flow of sodium ions, producing the action potential in cells that are normally closed at the resting potential. The pyrethroids affect both the activation (opening) and inactivation (closing) of the channel, resulting in a hyperexcitable state as a consequence of a prolonged negative afterpotential that is raised to the threshold membrane potential and producing abnormal repetitive discharges. The observed differences between the type I and type II esters lie in the fact that the former hold sodium channels open for a relatively short time period (milliseconds), whereas type II esters keep the channel open for a prolonged time period (up to seconds). Although the repetitive discharges could occur in any region of the nervous system, those at presynaptic nerve terminals would have the most dramatic effect on synaptic transmission (i.e., on the CNS and peripheral sensory and motor ganglia), giving rise to the /following signs of toxicity in rats: hyperexcitability, sparring, aggressiveness, enhanced startle response, whole-body tremor, and prostration/... . The depolarizing action would have a dramatic effect on the sensory nervous system because such neurons tend to discharge when depolarized even slightly, resulting in an increased number of discharges and accounting for the ingling and/or burning sensation felt on the skin and observed in particular with type II esters. /Pyrethroids/

The biological actions of different pyrethroid esters at sodium channels is highly variable in that (1) cis and trans stereospecificity exists, the cis isomers being as much as 10-fold more toxic than trans isomers; (2) an additional chiral center is produced if a cyano-substitute is added to the alcohol, giving rise to eight possible isomers ; (3) the binding of cis and trans isomers differs, being competitive at one site and noncompetitive at another; (4) tetrodotoxin-resistant sodium channels are 10-fold more sensitive to pyrethroids than are tetrodotoxin-sensitive channels; (5) affinity to sodium channels is dependent on the variable alpha-subunit composition of the 10 or more different channels identified to date; (6) insect sodium channels are 100-fold more sensitive than mammalian channels, thereby in part explaining species susceptibility; (7) low temperature (25 °C) exerts a greater inhibitory effect of pyrethroid esters (on sodium channels) than a higher (37 °C) temperature due to increased current flow at low temperature. ...The most important factor that causes differential toxicity is the sodium channel of the nervous system. /Pyrethroids/

Other sites of action have been noted for pyrethroid esters... . Calcium channels have been proposed targets, particularly in insects at levels of 10X-7 M. Mammalian calcium channels appear to be less sensitive, with effects being seen only with type I esters. /Synthetic pyrethroids/

Vapor Pressure

6.00X10-5 mm Hg at 20 °C

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Species susceptibility to pyrethroid ester toxicity would appear to be highly dependent on the nature of the tissue esterase, the level of activity detected, the substrate specificity, and rate of hydrolysis encountered in target and nontarget species. The microsomal monoxygenase system found in the tissues of almost all species is extensively involved in the detoxification of every pyrethroid ester in mammals and of some of these agents in insect and fish species. /Pyrethroid esters/

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Product and residue analysis by GLC

Pesticide Name: Tefluthrin; Commodity: Corn fodder; Method Source: ICI Americas; Method ID: 85/1; Method Date: 11/28/86; Instrument: GC/ECD.

Pesticide Name: Tefluthrin; Commodity: Corn grain; Method Source: ICI Americas; Method ID: 85/1; Method Date: 11/28/86; Instrument: GC/ECD.